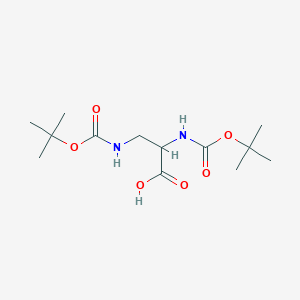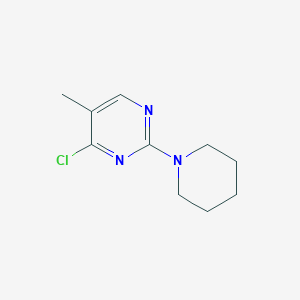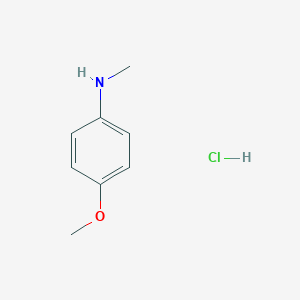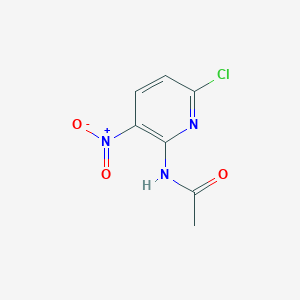![molecular formula C10H11ClN2 B168387 1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)- CAS No. 134186-77-9](/img/structure/B168387.png)
1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic compound . It has the molecular formula C7H6N2 and a molecular weight of 118.1359 . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the functionalization of 1H-Pyrrolo[2,3-b]pyridine at the 3-position .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine can undergo various chemical reactions. For instance, it can be functionalized at the 3-position to synthesize 3,3’-selenobis[1H-pyrrolo[2,3-b]pyridine] and the corresponding 3,3’-thio compound .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 118.1359 .Future Directions
properties
IUPAC Name |
1-(3-chloropropyl)pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13/h1,3-4,6,8H,2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTUHFQNILDWLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)

